molecular formula C13H15BrO2 B12002472 2-Bromo-4,4-dimethyl-1-phenyl-1,3-pentanedione

2-Bromo-4,4-dimethyl-1-phenyl-1,3-pentanedione

Cat. No.: B12002472
M. Wt: 283.16 g/mol
InChI Key: ARIAGFMLAOIDIA-UHFFFAOYSA-N
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Description

2-Bromo-4,4-dimethyl-1-phenyl-1,3-pentanedione is an organic compound with the molecular formula C13H15BrO2. This compound is known for its unique structure, which includes a bromine atom, a phenyl group, and two methyl groups attached to a pentanedione backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,4-dimethyl-1-phenyl-1,3-pentanedione typically involves the bromination of 4,4-dimethyl-1-phenyl-1,3-pentanedione. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at low temperatures to control the reactivity of bromine and to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,4-dimethyl-1-phenyl-1,3-pentanedione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-4,4-dimethyl-1-phenyl-1,3-pentanedione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-4,4-dimethyl-1-phenyl-1,3-pentanedione involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the carbonyl groups can undergo nucleophilic addition reactions. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,4-dimethyl-1-phenyl-1,3-pentanedione is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in scientific research .

Properties

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

2-bromo-4,4-dimethyl-1-phenylpentane-1,3-dione

InChI

InChI=1S/C13H15BrO2/c1-13(2,3)12(16)10(14)11(15)9-7-5-4-6-8-9/h4-8,10H,1-3H3

InChI Key

ARIAGFMLAOIDIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(C(=O)C1=CC=CC=C1)Br

Origin of Product

United States

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